molecular formula C13H14O6 B8524693 Benzo[1,3]dioxole-2,2-dicarboxylic acid diethyl ester CAS No. 25260-21-3

Benzo[1,3]dioxole-2,2-dicarboxylic acid diethyl ester

Cat. No.: B8524693
CAS No.: 25260-21-3
M. Wt: 266.25 g/mol
InChI Key: ZAFMNYPECDDVPC-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxole-2,2-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C13H14O6 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

25260-21-3

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

diethyl 1,3-benzodioxole-2,2-dicarboxylate

InChI

InChI=1S/C13H14O6/c1-3-16-11(14)13(12(15)17-4-2)18-9-7-5-6-8-10(9)19-13/h5-8H,3-4H2,1-2H3

InChI Key

ZAFMNYPECDDVPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(OC2=CC=CC=C2O1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 240 mg of the above oxazolidinone, 234 mg of diethyl bromomalonate, 450 mg of anhydrous potassium carbonate and 10 ml of acetone is stirred overnight, filtered, washed with acetone and evaporated to a brown oil. The oil is purified by flash chromatography, eluting with 5 percent acetone in toluene. The pure fractions are combined and evaporated giving 237 mg of (R,R)-5-(3-chlorophenyl)-2-oxo-3-oxazolidinyl)propyl)-1,3-benzodioxole-2,2-dicarboxylic acid, diethyl ester as a colorless oil.
Quantity
240 mg
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234 mg
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450 mg
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10 mL
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reactant
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Synthesis routes and methods II

Procedure details

Ex-1A: Catechol (2.2 g, 20 mmol) was dissolved in acetone. Diethyl dibromomalonate (7.0 g, 22 mmol) and potassium carbonate (2.76 g) were added, and the mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure, and water was added to the residue. The residue was extracted with dichloromethane, and the organic phase was washed with brine, dried over magnesium sulfate and evaporated. Chromatography (hexanes/ethyl acetate, 4:1) gave 3.9 g of benzo[1,3]dioxole-2,2-dicarboxylic acid diethyl ester. 1H-NMR (CDCl3) δ 6.90–6.97 (m, 4H), 4.37 (q, J=7 Hz, 4H), 1.32 (t, J=7 Hz, 6H).
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2.2 g
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7 g
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Synthesis routes and methods III

Procedure details

A mixture of 0.240 g of the above oxazolidinone, 0.250 g of diethylbromomalonate, 0.500 g of anhydrous potassium carbonate and 10 ml of acetone is stirred overnight, filtered, washed with acetone and evaporated to a brown oil. The oil is purified by flash chromatography, eluting with 5% acetone/toluene. The pure fractions are combined and evaporated giving (S,R)5-(1-naphthyloxymethyl)-2-oxo-3-oxazolidinyl)propyl)1,3-benzodioxole-2,2-dicarboxylic acid, diethyl ester as a colorless oil.
Quantity
0.24 g
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reactant
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0.25 g
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0.5 g
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reactant
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10 mL
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Synthesis routes and methods IV

Procedure details

More specifically, the chiral synthesis may be carried out by performing the synthetic reaction sequence outlined in Scheme III. L-DOPA 19 is treated with di-t-butyl-dicarbonate in dimethylformamide, giving (S)-N-(1-(1,1-dimethylethoxy)carbonyl)-3-hydroxy-L-tyrosine 20 which is reacted with methyl iodide and anhydrous potassium carbonate in acetone, giving (S)-N-(1,1-dimethylethoxy)carbonyl)-3,4-dimethoxy-L-phenylalanine methyl ester 21 which is reduced with lithium borohydride giving (S)-1,1-dimethylethyl-(2-(3,4-dimethoxyphenyl)-1-(hydroxymethyl)ethyl)carbonate 22, which is reacted with methane sulfonyl chloride and triethylamine in methylene chloride, giving (S)-1,1-dimethylethyl-(2-(3,4-dimethoxyphenyl)-1(((methylsulfonyl) oxy)methyl)ethyl)carbamate 23. Compound 23 is treated with trifluoroacetic acid and then is reduced using 10% Pd/C and hydrogen giving (R)-3,4-dimethoxy- -methylbenzeneethanamine 24. The compound 24 is treated with 3-chlorostyrene oxide 25 and N-(trimethylsilyl) acetamide giving a mixture of (R,S)- and (S,S)-3-chloro-(((2-(3,4-dimethoxyphenyl)-1-methylethyl)amino)methyl) benzenemethanol 26. Reaction of 26 with carbonyl diimidazole and triethylamine in tetrahydrofuran, followed by chromatographic separation of the diastereomers gives cyclized derivative 27, which is reacted with boron tribromide in dichloromethane, giving (R,R)-5-(3-chlorophenyl)-3-(2-(3,4-dihydroxyphenyl)-1-methylethyl)-2-oxazolidinone 28. Compound 28 is then reacted with diethyl dibromomalonate and anhydrous potassium carbonate in acetone, giving (R,R)-5-(2-5-(3-chlorophenyl)-2-oxo-3-oxazolidinyl)propyl)-1,3benzodioxole-2,2-dicarboxylic acid, diethyl ester 29. Compound 29 is reacted with 5N sodium hydroxide in ethanol and then isolated by reverse phase chromatography to give (R,R)-1,3-benzodioxole-2,2-dicarboxylic acid, 5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-, disodium salt 15.
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Compound 28
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